1-Methyl-3-trifluoromethanesulfinylbenzene

Description

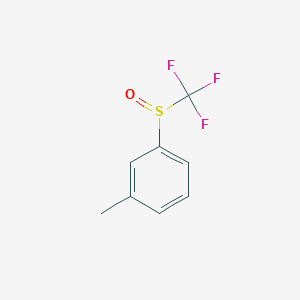

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c1-6-3-2-4-7(5-6)13(12)8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMQSHSFHXPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Formation and Reactivity for 1 Methyl 3 Trifluoromethanesulfinylbenzene

Elucidation of Reaction Mechanisms in the Synthesis of Trifluoromethanesulfinylbenzene Derivatives

The synthesis of aryl trifluoromethyl sulfoxides, including 1-methyl-3-trifluoromethanesulfinylbenzene, can be achieved through several mechanistic pathways. A common and effective method involves a two-step sequence: trifluoromethylthiolation of an appropriately substituted arene followed by selective oxidation.

One prominent method for the initial trifluoromethylthiolation of arenes utilizes electrophilic trifluoromethylthiolating reagents. For instance, N-(trifluoromethylthio)phthalimide can react with toluene (B28343) in the presence of a Lewis acid or a protic acid to introduce the -SCF₃ group. The mechanism of this electrophilic aromatic substitution begins with the activation of the reagent to generate a potent electrophile, likely a species with a more exposed positive charge on the sulfur atom. The π-electrons of the toluene ring then attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding methyl-substituted trifluoromethyl sulfide (B99878) isomers.

Following the formation of the aryl trifluoromethyl sulfide, selective oxidation of the sulfide to the corresponding sulfoxide (B87167) is required. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an activating solvent like trifluoroacetic acid (TFA). rsc.orgrsc.org Mechanistically, TFA is believed to enhance the electrophilic character of the oxidant. rsc.org The sulfide sulfur atom acts as a nucleophile, attacking the activated oxidant. This process must be carefully controlled to prevent over-oxidation to the corresponding sulfone. The use of TFA has been shown to increase selectivity for the sulfoxide, potentially by deactivating the sulfoxide product towards further oxidation. rsc.org

Another synthetic route involves the direct trifluoromethylsulfinylation of activated arenes. This can be accomplished using trifluoromethanesulfinyl chloride (CF₃SOCl) in the presence of a Lewis acid. The Lewis acid coordinates to the chlorine atom, enhancing the electrophilicity of the sulfur atom and facilitating the attack by the electron-rich aromatic ring. The subsequent steps of forming the sigma complex and rearomatization are analogous to other electrophilic aromatic substitution reactions.

A more recent approach involves the use of sulfinyl chloride intermediates generated in situ. For example, an aryl thioether can be reacted with sulfuryl chloride and acetic acid to form the corresponding sulfinyl chloride. This intermediate can then be reacted with a trifluoromethylating reagent, such as the Ruppert-Prakash reagent ([¹⁸F]CF₃Si(CH₃)₃), to yield the desired aryl trifluoromethyl sulfoxide. d-nb.inforesearchgate.netnih.gov

Detailed Analysis of Mechanistic Pathways for Transformations Involving the Sulfinyl Group

The trifluoromethanesulfinyl group in aryl trifluoromethyl sulfoxides is a key functional group that can undergo various transformations. One notable mechanistic pathway is the "interrupted Pummerer reaction." In this reaction, the sulfoxide is activated by an anhydride (B1165640), such as triflic anhydride (Tf₂O), to form a highly electrophilic sulfonium (B1226848) salt intermediate. This intermediate is susceptible to attack by nucleophiles. In the context of C-H functionalization, an arene can act as the nucleophile, attacking the activated sulfoxide. This leads to the formation of a sulfonium salt. Subsequent transformations can then occur at the sulfonium center.

Investigations into the Reactivity of the Aromatic Ring in this compound

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of the two substituents: the methyl group (-CH₃) and the trifluoromethanesulfinyl group (-SOCF₃).

The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). youtube.com It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and better able to attack incoming electrophiles. The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. youtube.comsavemyexams.com

Conversely, the trifluoromethanesulfinyl group is a strong electron-withdrawing group. rsc.org The high electronegativity of the fluorine atoms and the oxygen atom pulls electron density away from the aromatic ring through a strong inductive effect. This deactivates the ring, making it less reactive towards electrophiles than benzene. Electron-withdrawing groups are typically meta-directors. youtube.com

Role of the Methyl Group in Influencing Reaction Pathways and Regioselectivity

In electrophilic aromatic substitution reactions of this compound, the methyl group plays a crucial role in determining the position of the incoming electrophile. As an ortho, para-director, it activates the positions ortho and para to it. In this specific molecule, the positions ortho to the methyl group are the 2- and 6-positions, and the para position is the 4-position.

The trifluoromethanesulfinyl group at the 3-position is a deactivating, meta-directing group. The positions meta to this group are the 1- and 5-positions. Since the 1-position is already occupied by the methyl group, it directs towards the 5-position.

When considering the combined directing effects, there is a competition between the activating methyl group and the deactivating trifluoromethanesulfinyl group. Generally, in cases of competing directing effects, the more strongly activating group exerts the dominant influence. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methyl group.

The possible products of an electrophilic substitution reaction (E⁺) on this compound are:

Substitution at the 2-position: This position is ortho to the activating methyl group and ortho to the deactivating trifluoromethanesulfinyl group.

Substitution at the 4-position: This position is para to the activating methyl group and ortho to the deactivating trifluoromethanesulfinyl group.

Substitution at the 6-position: This position is ortho to the activating methyl group and meta to the deactivating trifluoromethanesulfinyl group.

Steric hindrance can also play a role. The positions ortho to the substituents (2- and 4-positions) may be sterically hindered, potentially favoring substitution at the less hindered 6-position. However, the electronic activation by the methyl group is a powerful directing force.

A qualitative analysis of the stability of the carbocation intermediates (Wheland intermediates) formed during the electrophilic attack at each position can help predict the major product. Attack at the 2-, 4-, and 6-positions will lead to intermediates where one of the resonance structures places the positive charge on a carbon atom adjacent to the methyl group, which can be stabilized by the electron-donating nature of the methyl group. Attack at the 5-position would not benefit from this stabilization. Therefore, substitution is strongly favored at the positions directed by the methyl group. The precise ratio of the ortho and para isomers will depend on the specific electrophile and reaction conditions.

| Position of Electrophilic Attack | Directing Effect of Methyl Group (-CH₃) | Directing Effect of Trifluoromethanesulfinyl Group (-SOCF₃) | Predicted Outcome |

| 2 | Ortho (Activating) | Ortho (Deactivating) | Possible, but may be sterically hindered and electronically disfavored by the adjacent deactivating group. |

| 4 | Para (Activating) | Ortho (Deactivating) | A likely major product due to strong activation from the methyl group, though some steric hindrance may be present. |

| 5 | Meta | Meta (Deactivating) | Unlikely, as it is not activated by the methyl group. |

| 6 | Ortho (Activating) | Meta (Deactivating) | A likely major product due to activation from the methyl group and being meta to the deactivating group, potentially with less steric hindrance than the 2-position. |

Reactivity Patterns and Synthetic Utility of 1 Methyl 3 Trifluoromethanesulfinylbenzene As a Building Block

Transformations at the Sulfinyl Sulfur Center: Oxidation and Reduction Chemistry

The trifluoromethanesulfinyl [-S(O)CF₃] group is a key functional moiety that can undergo both oxidation and reduction, providing access to compounds with different electronic properties and further synthetic handles.

Oxidation: The sulfinyl sulfur atom in 1-methyl-3-trifluoromethanesulfinylbenzene exists in a moderate oxidation state and can be oxidized to the corresponding sulfone. This transformation converts the trifluoromethanesulfinyl group into a trifluoromethanesulfonyl [-SO₂CF₃] group, which is an even stronger electron-withdrawing group. This enhanced electron-withdrawing character can significantly impact the reactivity of the aromatic ring. The oxidation of aryl trifluoromethyl sulfoxides to sulfones typically requires strong oxidizing agents. While specific studies on this compound are not prevalent, the oxidation of related aryl sulfoxides is well-documented. For instance, the oxidation of trifluoromethyl aryl sulfides to sulfoxides can be achieved with hydrogen peroxide in trifluoroacetic acid, a system designed to prevent over-oxidation to the sulfone. rsc.org To achieve the subsequent oxidation to the sulfone, more potent oxidizing agents are generally employed.

Reduction: Conversely, the sulfinyl group can be reduced to the corresponding trifluoromethyl sulfide (B99878) [-SCF₃]. This deoxygenative reduction transforms the sulfoxide (B87167) back to a sulfide, altering the electronic influence on the aromatic ring. The trifluoromethylthio group is still electron-withdrawing, but less so than the sulfinyl or sulfonyl counterparts. rsc.org Various reducing agents can be employed for the reduction of sulfoxides to sulfides, with the choice of reagent depending on the presence of other functional groups in the molecule.

Below is a table summarizing the expected oxidation and reduction transformations at the sulfur center.

| Transformation | Reagent/Conditions | Product |

| Oxidation | Strong oxidizing agents (e.g., m-CPBA, KMnO₄) | 1-Methyl-3-trifluoromethanesulfonylbenzene |

| Reduction | Reducing agents (e.g., PCl₃, H₂/Pd) | 1-Methyl-3-trifluoromethylthiobenzene |

Functionalization of the Aromatic Ring through Electrophilic and Nucleophilic Substitution Reactions

The substitution pattern on the aromatic ring of this compound is directed by the combined electronic effects of the methyl and trifluoromethanesulfinyl groups.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the positions of attack are determined by the directing effects of the existing substituents.

Methyl Group (-CH₃): This is an activating, ortho, para-directing group, which increases the electron density at positions 2, 4, and 6. libretexts.orgmsu.edu

Trifluoromethanesulfinyl Group [-S(O)CF₃]: This is a strongly electron-withdrawing and deactivating group. rsc.org Such groups typically act as meta-directors. Relative to its position at C-3, it directs incoming electrophiles to positions 1, 5, and (relative to itself) the other meta position, which is C-1. The primary directing influence would be towards C-5.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-methyl-3-trifluoromethanesulfinylbenzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-methyl-3-trifluoromethanesulfinylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-methyl-3-trifluoromethanesulfinylbenzene |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group and a good leaving group (such as a halide) on the aromatic ring, usually in an ortho or para position to each other. masterorganicchemistry.comlibretexts.org this compound itself does not possess a suitable leaving group. However, the presence of the powerful electron-withdrawing -S(O)CF₃ group makes the aromatic ring electron-deficient and thus susceptible to NAS if a leaving group were present. masterorganicchemistry.comyoutube.com For instance, if a halogen were introduced at the C-4 or C-6 position via electrophilic substitution, the resulting compound would be a potential substrate for NAS, with the trifluoromethanesulfinyl group activating the ring for attack by nucleophiles.

Reactivity of the Methyl Substituent: Side-Chain Functionalization and Derivatization

The methyl group attached to the aromatic ring is also a site for chemical modification, providing a route to a variety of functional derivatives.

Side-Chain Halogenation: The benzylic protons of the methyl group can be substituted with halogens, typically via free-radical pathways. N-Bromosuccinimide (NBS) in the presence of a radical initiator is a common reagent for the selective bromination of the benzylic position.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com This transforms the methyl group into a carboxyl group, yielding 3-(trifluoromethanesulfinyl)benzoic acid, a valuable synthetic intermediate.

These transformations are summarized in the table below.

| Reaction Type | Reagents | Product |

| Side-Chain Bromination | N-Bromosuccinimide (NBS), radical initiator | 1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene |

| Side-Chain Oxidation | KMnO₄, H₃O⁺ | 3-(Trifluoromethanesulfinyl)benzoic acid |

This compound as a Precursor in Multistep Organic Synthesis

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science where trifluoromethyl-containing groups are of significant interest. rsc.org

Derivatives obtained from the reactions described above can serve as key intermediates.

From Sulfur Center Transformations: The corresponding sulfone, 1-methyl-3-trifluoromethanesulfonylbenzene, possesses a highly electron-withdrawing group, making it a useful building block for creating compounds with specific electronic properties.

From Aromatic Ring Functionalization: Halogenated derivatives can undergo cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, allowing for the construction of complex biaryl structures or the introduction of various side chains.

From Methyl Group Derivatization: The brominated side-chain product is a versatile intermediate for introducing nucleophiles to form ethers, esters, or amines at the benzylic position. The carboxylic acid derivative can be converted into esters, amides, or other acid derivatives, serving as a handle for further molecular elaboration.

By strategically employing the distinct reactivity of its three main components—the sulfinyl group, the aromatic ring, and the methyl group—this compound can be utilized as a foundational scaffold in the multistep synthesis of a wide range of complex and functionally diverse organic compounds.

Spectroscopic Techniques for Elucidating the Molecular Structure of 1 Methyl 3 Trifluoromethanesulfinylbenzene

Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR, NOESY, COSY, HSQC, HMBC) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: A proton NMR spectrum of 1-Methyl-3-trifluoromethanesulfinylbenzene would be expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling constants would depend on the electronic influence of the methyl and trifluoromethanesulfinyl groups. The methyl group protons would be expected to produce a singlet at approximately 2.4-2.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. One would anticipate signals for the methyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The aromatic region would show multiple signals, with the carbon atom directly attached to the sulfinyl group being significantly influenced.

¹⁹F NMR: The fluorine-19 NMR is particularly important for fluorinated compounds. For this compound, a single signal, likely a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethanesulfinyl group. Its chemical shift would be indicative of the electronic environment around the CF₃ group.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals. COSY would reveal the coupling relationships between adjacent protons in the aromatic ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would likely appear above 3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would be observed in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The most characteristic and intense peaks would be associated with the trifluoromethanesulfinyl group. Strong absorptions corresponding to the S=O stretching vibration would be expected in the 1000-1100 cm⁻¹ region. Additionally, strong C-F stretching vibrations would be anticipated in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS) Techniques (e.g., ESI, MALDI, HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound (C₈H₇F₃OS), which has a calculated monoisotopic mass of 208.0197 g/mol . This would confirm the elemental composition of the molecule.

Fragmentation Analysis: Upon ionization, the molecule would undergo fragmentation, providing valuable structural information. Common fragmentation pathways could include the loss of the CF₃ group, the SO group, or cleavage of the methyl group from the aromatic ring. The analysis of these fragment ions would help to confirm the connectivity of the atoms within the molecule. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed depending on the sample's properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions would likely be π → π* transitions associated with the aromatic system. The position and intensity of the absorption maxima (λ_max) would be influenced by the electronic effects of the methyl and trifluoromethanesulfinyl substituents on the chromophore.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. It would also provide information on the intermolecular interactions and packing of the molecules in the crystal lattice. To date, no published crystal structure for this compound has been found in the searched databases.

Theoretical and Computational Chemistry Studies on 1 Methyl 3 Trifluoromethanesulfinylbenzene

Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 1-methyl-3-trifluoromethanesulfinylbenzene. Density Functional Theory (DFT) and ab initio methods are the primary tools for such investigations.

DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and calculate key electronic properties. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational cost. These methods could be used to refine the geometric and electronic parameters obtained from DFT calculations, providing a more precise understanding of the molecule's electronic landscape.

A key output of these calculations is the Mulliken population analysis, which provides an estimation of the partial atomic charges on each atom in the molecule. This information is invaluable for understanding the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

Computational Modeling of Spectroscopic Parameters for Validation and Prediction

Computational modeling plays a crucial role in the validation and prediction of spectroscopic data for this compound. By simulating spectra, researchers can confirm experimental findings and predict spectroscopic properties that may be difficult to measure.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) are commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when compared to experimental data, can help in the definitive assignment of spectral peaks and provide insights into the electronic environment of the nuclei.

Simulations of infrared (IR) and Raman spectra are achieved by calculating the harmonic vibrational frequencies. These calculations not only help in assigning the vibrational modes observed in experimental spectra but also provide information about the molecule's structural stability through the absence of imaginary frequencies.

Simulation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, for instance, through the trifluoromethanesulfinylation of toluene (B28343), computational methods can be used to model the reaction pathway.

By locating the transition state structures and calculating their energies, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate. The reaction pathway can be mapped out by connecting the reactants, transition state, and products through intrinsic reaction coordinate (IRC) calculations. These simulations offer a step-by-step visualization of the bond-breaking and bond-forming processes, providing a deeper understanding of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The presence of the trifluoromethanesulfinyl group introduces conformational flexibility to the molecule. Conformational analysis is therefore essential to identify the most stable conformers and understand their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each conformation.

Prediction of Reactivity and Selectivity through Computational Descriptors

A range of computational descriptors can be calculated to predict the reactivity and selectivity of this compound. These descriptors are derived from the electronic structure of the molecule and provide a quantitative basis for understanding its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Catalytic Roles and Reagent Development Based on 1 Methyl 3 Trifluoromethanesulfinylbenzene Scaffolds

Investigation of 1-Methyl-3-trifluoromethanesulfinylbenzene Derivatives as Ligands in Transition Metal Catalysis.

The investigation of novel ligands is a cornerstone of advancing transition metal catalysis. Aryl sulfoxides, in principle, can coordinate to metal centers through either the sulfur or oxygen atom, offering potentially unique electronic and steric properties. The presence of a trifluoromethanesulfinyl group could impart specific characteristics to a potential ligand derived from this compound. The strong electron-withdrawing nature of the trifluoromethyl group would significantly influence the electron density on the sulfur atom, which could, in turn, affect the ligand's coordination behavior and the catalytic activity of the resulting metal complex.

Hypothetically, derivatives of this compound could be synthesized to incorporate additional coordinating moieties, creating bidentate or polydentate ligands. Research in this area would involve the synthesis of such derivatives and their complexation with various transition metals like palladium, rhodium, or iridium. Subsequent screening of these complexes in a range of catalytic reactions, such as cross-coupling reactions or hydrogenations, would be necessary to determine their efficacy. However, at present, there are no published studies detailing such investigations.

Design and Application of Chiral this compound-Derived Reagents in Asymmetric Synthesis.

Chiral sulfoxides have a well-established history as powerful chiral auxiliaries and, more recently, as chiral ligands and organocatalysts in asymmetric synthesis. The chirality at the sulfur atom can effectively control the stereochemical outcome of a reaction. A chiral, enantiopure form of a this compound derivative could potentially be a valuable reagent or catalyst for asymmetric transformations.

The design of such reagents would first require the development of a method for the enantioselective synthesis of the chiral sulfoxide (B87167). Once obtained, its application could be explored in reactions such as asymmetric aldol (B89426) additions, Michael reactions, or Diels-Alder reactions. The trifluoromethyl group could play a role in modulating the reactivity and selectivity of the reagent through steric and electronic effects. However, the scientific literature does not currently contain reports on the design or application of chiral reagents derived from this compound for asymmetric synthesis.

Use of this compound as a Promoter or Activator in Organic Transformations.

In some organic reactions, sulfoxides can act as promoters or activators, often through their ability to coordinate to reagents or intermediates. For instance, dimethyl sulfoxide (DMSO) is known to act as an oxidant in Swern oxidations. The specific electronic properties of this compound, conferred by the trifluoromethanesulfinyl group, might allow it to function as a unique promoter or activator.

Potential applications could include the activation of electrophiles or the promotion of reactions that proceed through polar transition states. The electron-deficient nature of the sulfur atom could enhance its Lewis acidity, enabling it to interact with and activate various functional groups. Nevertheless, there is a lack of experimental evidence in the published literature to support the use of this compound as a promoter or activator in any specific organic transformation.

Future Research Horizons in Trifluoromethanesulfinylbenzene Chemistry

Development of Sustainable Synthetic Strategies for Fluorinated Organosulfur Compounds

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for methodologies that are not only efficient but also environmentally benign. digitellinc.comnumberanalytics.com The development of sustainable synthetic strategies for fluorinated organosulfur compounds like 1-Methyl-3-trifluoromethanesulfinylbenzene is a critical research frontier.

Current methods for the synthesis of aryl trifluoromethyl sulfoxides often involve multi-step processes and the use of stoichiometric, and sometimes hazardous, reagents. rsc.orgresearchgate.net Future research should prioritize the development of catalytic and more atom-economical approaches. numberanalytics.com This includes the exploration of transition metal-catalyzed cross-coupling reactions to directly introduce the trifluoromethanesulfinyl moiety into aromatic rings. Furthermore, electrochemical fluorination methods present a reagent-free and promising green alternative for the synthesis of fluorinated compounds. numberanalytics.com

Another avenue for sustainable synthesis lies in the use of safer and more readily available starting materials. Research into the conversion of thiols and disulfides into sulfonyl fluorides using environmentally friendly reagents points towards a greener future for organosulfur chemistry. sciencedaily.comeurekalert.org Adapting such methodologies for the synthesis of trifluoromethanesulfinyl compounds would be a significant step forward. The development of one-pot syntheses, where sequential reactions are carried out in a single reactor, can also contribute to a more sustainable process by reducing waste and energy consumption. rsc.org

Key Research Objectives for Sustainable Synthesis:

| Research Objective | Potential Approaches | Desired Outcome |

| Catalytic Trifluoromethanesulfinylation | Transition metal catalysis, organocatalysis | High-yield, selective, and atom-economical synthesis |

| Electrochemical Synthesis | Anodic oxidation with a fluoride (B91410) source | Reagent-free and milder reaction conditions |

| Green Starting Materials | Utilization of thiols, disulfides | Use of less hazardous and more abundant precursors |

| One-Pot Procedures | Tandem or cascade reactions | Increased efficiency and reduced waste |

Exploration of Novel Reactivity and Transformation Pathways for this compound

The trifluoromethanesulfinyl group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the sulfur atom. nih.gov A key future research direction is the systematic exploration of the reactivity of this compound to uncover novel transformation pathways.

The trifluoromethylsulfinyl group can serve as a source of the trifluoromethyl radical (•CF3), a valuable synthon in organic synthesis. rsc.orgresearchgate.net Investigating the conditions under which this compound can act as a •CF3 donor would open up new avenues for the trifluoromethylation of various organic molecules. Furthermore, the sulfur atom in the sulfinyl group is a stereocenter, offering the potential for asymmetric synthesis and the creation of chiral molecules with unique biological activities.

The aromatic ring of this compound is expected to be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethanesulfinyl group. Conversely, it should be more susceptible to nucleophilic aromatic substitution. Detailed studies on the regioselectivity of these reactions are needed to fully understand the directing effects of the methyl and trifluoromethanesulfinyl substituents.

Advanced Characterization Techniques for Complex Fluorinated Aromatic Sulfinyl Systems

The unambiguous characterization of complex fluorinated molecules is crucial for understanding their structure, purity, and reactivity. Future research will increasingly rely on sophisticated analytical techniques to probe the intricacies of fluorinated aromatic sulfinyl systems like this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the analysis of organofluorine compounds, offering high sensitivity and a wide chemical shift range. nih.govresearchgate.netrsc.org Advanced NMR techniques, such as 2D and 3D NMR spectroscopy, will be instrumental in elucidating complex coupling networks between fluorine, hydrogen, and carbon atoms, providing detailed structural information. numberanalytics.com

Mass spectrometry (MS) is another indispensable technique for the characterization of organofluorine compounds. numberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) allows for the precise determination of elemental composition. numberanalytics.com Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. numberanalytics.com The development of novel ionization techniques and analytical workflows will be crucial for the sensitive and accurate detection and identification of fluorinated compounds in complex mixtures. chromatographyonline.comacs.org

Fourier-transform infrared (FTIR) spectroscopy can provide valuable information about the functional groups present in a molecule. In the context of this compound, FTIR can be used to identify the characteristic vibrations of the S=O bond in the sulfinyl group and the C-F bonds of the trifluoromethyl group. researchgate.netresearchgate.net

Integration of Computational and Experimental Approaches in Reaction Design

The synergy between computational chemistry and experimental studies is transforming modern chemical research. For the future of trifluoromethanesulfinylbenzene chemistry, this integrated approach will be pivotal in accelerating discovery and optimizing reaction conditions.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structures of this compound and related intermediates. escholarship.orgwhiterose.ac.ukresearchgate.netfigshare.com These calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the design of more efficient catalysts. escholarship.org Computational studies can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental data. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.